molecular formula C9H11N3O B1321475 1-(Pyridin-2-yl)piperazin-2-one CAS No. 345310-98-7

1-(Pyridin-2-yl)piperazin-2-one

Cat. No. B1321475
M. Wt: 177.2 g/mol
InChI Key: YAXQKAGUVNHYNL-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)piperazin-2-one is a compound with a molecular weight of 177.21 . It is a solid substance .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which include 1-(Pyridin-2-yl)piperazin-2-one, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-(Pyridin-2-yl)piperazin-2-one is 1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(Pyridin-2-yl)piperazin-2-one is a solid substance that is stored at room temperature . It has a molecular weight of 177.21 .

Scientific Research Applications

  • Synthesis and Docking Studies of Piperazine-1-yl-1H-indazole Derivatives

    Piperazine-1-yl-1H-indazole derivatives, including compounds with 1-(Pyridin-2-yl)piperazin-2-one, play a significant role in medicinal chemistry. The compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was synthesized efficiently and characterized by spectral analysis. This research demonstrates the importance of these compounds in drug discovery and development (Balaraju, Kalyani, & Laxminarayana, 2019).

  • Synthesis of Piperazine Derivatives with Antihypertensive and Antiarrhythmic Effects

    Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated significant antihypertensive and antiarrhythmic activities. This indicates the potential of 1-(Pyridin-2-yl)piperazin-2-one derivatives in developing treatments for cardiovascular diseases (Malawska et al., 2002).

  • Acetylcholinesterase Inhibitors for Alzheimer's Disease

    Compounds including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides were identified as effective acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, relevant for Alzheimer's disease treatment. This underscores the therapeutic potential of 1-(Pyridin-2-yl)piperazin-2-one derivatives in neurodegenerative disease management (Umar et al., 2019).

  • Memory Enhancement in Mice

    Piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide, a derivative of 1-(Pyridin-2-yl)piperazin-2-one, showed promising results in enhancing memory abilities in mice, suggesting its potential in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2008).

  • Anticancer Activity of Piperazine Derivatives

    Piperazine-2,6-dione derivatives, synthesized using various amines including pyridin-2-ylmethanamine, demonstrated notable anticancer activities against various cancer cell lines. This highlights the potential of 1-(Pyridin-2-yl)piperazin-2-one derivatives in cancer therapy (Kumar et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-pyridin-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXQKAGUVNHYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619048
Record name 1-(Pyridin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)piperazin-2-one

CAS RN

345310-98-7
Record name 1-(Pyridin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Pyridin-2-yl)piperazin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirred suspension of 2-(2-hydroxyethylamino)-N-pyridin-2-yl-acetamide (0.17 g, 0.87 mmol) under an inert atmosphere in THF (3 mL) was cooled to 0–5° C. Tributyl phosphine (0.32 mL, 1.15 mmol) was added followed by a solution of di-tert-butylazodicarboxylate (0.29 g, 1.23 mmol) in THF (3 mL) dropwise over 15 min. After a further 15 min. the mixture was warmed to 40° C. and a hydrogen chloride solution in diethylether (1M, 1.8 mL) added to produce a precipitate. The mixture was cooled to 0–5° C. and the solids filtered off to give a hydroscopic product. This was dissolved in MeOH—NH3 and chromatographed on silica gel, eluting with DCM:MeOH (100:0 to 90:10), to afford the title compound (100 mg, 65%) as a colourless solid. 1H NMR (360 MHz, d6-DMSO) δ 2.85 (1H, br s), 3.01 (2H, t, J=5.5 Hz), 3.44 (2H, s), 3.82 (2H, t, J=5.5 Hz), 7.17–7.22 (1H, m), 7.75–7.86 (2H, m), 8.41–8.45 (1H, m). MS (ES+) 178 (M+1).
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.8 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
65%

Synthesis routes and methods II

Procedure details

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O=C1CN(Cc2ccccc2)CCN1c1ccccn1
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Synthesis routes and methods III

Procedure details

A mixture of 4-benzyloxycarbonyl-1-methyl-pyrazin-2(1H)-one (3.0 g, 12.8 mmol), 2-bromopyridine (2.02 g, 12.8 mmol), palladium acetate (0.29 g, 1.28 mmol), xantphos (1.11 g, 1.92 mmol), cesium carbonate (6.26 g, 19.2 mmol) in anhydrous dioxane (13 mL) in a sealed vessel was heated in an oil bath at 110° C. for 6 hrs. The resultant reaction mixture was cooled to room temperature, diluted with dichloromethane, filtered, and concentrated under vacuum. The residual solid was subjected to column chromatography on silica gel eluting with a ethyl acetate-hexane gradient. Concentration of appropriate fractions provide the pyridine intermediate. A mixture of 4-benzyloxycarbonyl-1-pyridin-2-ylpiperazin-2-one (1.50 g, 4.94 mmol) and Pearlmans catalyst (0.7 g) in ethanol (50 mL) was stirred under an atmosphere of hydrogen (1 atm) at room temperature for one hour. The product mixture was filtered through a pad of Celite, and concentrated under vacuum to provide the titled compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Name
4-benzyloxycarbonyl-1-pyridin-2-ylpiperazin-2-one
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A slurry of palladium on carbon (5%, 3.6 g) in water was added to a solution of 4-phenylmethyl-1-(2-pyridinyl)piperazin-2-one (Description 150, 3.6 g, 13.48 mmol) and ammonium formate (4.25 g, 67.5 mmol) in methanol (100 mL) and the mixture was heated under reflux for 4 hours, cooled and filtered through Hyflo™, washing with methanol. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel eluting with CH2Cl2/MeOH (90:10), to give the title compound as an orange oil (1.1 g, 46%). m/z (ES+) 178 (M+1).
Name
4-phenylmethyl-1-(2-pyridinyl)piperazin-2-one
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
46%

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